REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]#[N:11].[CH2:12]([OH:14])[CH3:13]>>[ClH:1].[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10](=[NH:11])[O:14][CH2:12][CH3:13] |f:3.4|
|
Name
|
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)CC#N
|
Name
|
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid was triturated in ether (3×200 mL)
|
Type
|
FILTRATION
|
Details
|
the white solid was collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
Drying for several days under vacuum in a desiccator
|
Type
|
ADDITION
|
Details
|
containing sodium hydroxide pellets and phosphorus pentoxide
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=C(C=CC=C1)CC(OCC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 148 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |